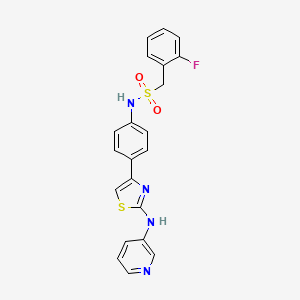![molecular formula C17H12ClN3 B2391890 3-Chloro-2-methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine CAS No. 439095-85-9](/img/structure/B2391890.png)
3-Chloro-2-methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Chloro-2-methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine” is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are an important core of nitrogen ring junction heterocyclic compounds . They are highly used in medicinal chemistry and drug molecule production .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been a subject of interest in recent years . They are versatile and easy to prepare, and their ring extension properties make them unique in chemical property . Various synthetic approaches for the preparation of pyrazolo[1,5-a]pyrimidine derivatives have been summarized .
Molecular Structure Analysis
The molecular formula of “this compound” is C17H12ClN3 . The structure of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 .
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines have been found to be highly reactive, which makes them suitable for various chemical reactions . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism .
Physical And Chemical Properties Analysis
The molar mass of “this compound” is 293.75 . More specific physical and chemical properties were not found in the search results.
Scientific Research Applications
Ultrasound Irradiation in Synthesis
Pyrazolo[1,5-a]pyrimidines have been synthesized using ultrasound irradiation, a method that offers advantages like simplicity, mild conditions, short reaction times, and satisfactory yields. This approach uses the cyclocondensation reaction of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with 3-amino-5-methyl-1H-pyrazole (Buriol et al., 2013).
Novel Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
A novel synthesis method for creating a range of derivatives including Pyrazolo[1,5-a]pyrimidine has been developed. This method involves the reaction of naphthaldehydes and cyanothioacetamide, leading to a variety of heterocyclic compounds (Abdel Fattah et al., 2007).
Anti-tumor Activities
Some pyrazolo[1,5-a]pyrimidine derivatives have shown significant anti-tumor cytotoxic activity in vitro against various human cancer cell lines, highlighting their potential in cancer research (Ahmed et al., 2009).
Anti-inflammatory Properties
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has led to compounds with notable in vivo anti-inflammatory activity. These findings are crucial for understanding the structure-activity relationship in the development of anti-inflammatory drugs (Patil et al., 2018).
Regioselective Synthesis
Research has been conducted on the highly regioselective synthesis of 2-methyl-7-substituted pyrazolo[1,5-a]pyrimidines, exploring bromination reactions and various substituents to understand the scope and limitations of these reactions (Martins et al., 2009).
Crystallographic Studies
Crystallographic studies have been conducted to understand the molecular structure of pyrazolo[1,5-a]pyrimidines. These studies have been instrumental in revealing the inter- and intramolecular interactions that govern the structural properties of these compounds (Frizzo et al., 2009).
Solvatochromic Properties and Antimicrobial Activities
Research has been conducted on the synthesis, solvatochromic properties, and antimicrobial activities of diazo dyes derived from Pyrazolo[1,5-a]pyrimidine. These studies highlight the potential of these compounds in antimicrobial applications and their solvatochromic properties (Şener et al., 2017).
Regioselective Synthesis in Aqueous Media
A regioselective synthesis method for highly substituted pyrazolo[1,5-a]pyrimidines using ultrasound in aqueous media has been explored. This research provides valuable insights into efficient and environmentally friendly synthesis methods (Kaping et al., 2020).
Mechanism of Action
Target of Action
Similar compounds in the pyrazolo[1,5-a]pyrimidine family have been found to inhibit cdk2 , a cyclin-dependent kinase involved in cell cycle regulation .
Mode of Action
It’s known that pyrazolo[1,5-a]pyrimidines interact with their targets through a combination of hydrophobic interactions and hydrogen bonding . The electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .
Biochemical Pathways
Similar compounds have been shown to inhibit cdk2, which plays a crucial role in cell cycle progression . Inhibition of CDK2 can lead to cell cycle arrest and apoptosis .
Pharmacokinetics
Pyrazolo[1,5-a]pyrimidines are known for their simpler and greener synthetic methodology and tunable photophysical properties .
Result of Action
Similar compounds have been shown to exert significant alterations in cell cycle progression, in addition to inducing apoptosis within cells .
Action Environment
It’s known that the optical properties of pyrazolo[1,5-a]pyrimidines can be influenced by the presence of electron-donating groups (edgs) at position 7 on the fused ring .
Biochemical Analysis
Biochemical Properties
3-Chloro-2-methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine has been identified as a potential inhibitor of Cyclin-dependent kinase 2 (CDK2), a protein that plays a crucial role in cell cycle regulation . The compound’s interaction with CDK2 can significantly inhibit the growth of various cell lines .
Cellular Effects
The compound has shown cytotoxic activities against various cell lines, including MCF-7 and HCT-116, with IC50 values ranging from 45–97 nM and 6–99 nM, respectively . It has also demonstrated moderate activity against HepG-2 with an IC50 range of 48–90 nM . These effects suggest that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, specifically CDK2 . The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 . This interaction can lead to enzyme inhibition, changes in gene expression, and other effects at the molecular level.
properties
IUPAC Name |
3-chloro-2-methyl-7-naphthalen-2-ylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3/c1-11-16(18)17-19-9-8-15(21(17)20-11)14-7-6-12-4-2-3-5-13(12)10-14/h2-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZAAZYOCNGMCSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1Cl)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4'-dioxo-3'-phenylspiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2391809.png)
![4-[5-(2-furyl)-1H-pyrazol-3-yl]-1-(4-nitrobenzyl)piperidine](/img/structure/B2391811.png)
![3-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]-4-methyl-N-(prop-2-en-1-yl)benzamide](/img/structure/B2391812.png)



![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-methylbenzamide](/img/structure/B2391816.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2391819.png)
![1-[4-(Chloromethyl)-1,3-thiazol-2-yl]-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine](/img/structure/B2391821.png)
![5-(4-Fluorophenyl)-2-methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]pyrazole-3-carboxamide](/img/structure/B2391823.png)
![(4-Fluorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2391824.png)
![1-(3-chlorophenyl)-4-(2-fluorobenzyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2391827.png)
![Ethyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate](/img/structure/B2391830.png)